molecular formula C13H11F3N2O4S B6596511 Pyrasulfotole-desmethyl CAS No. 936621-05-5

Pyrasulfotole-desmethyl

Cat. No.: B6596511
CAS No.: 936621-05-5
M. Wt: 348.30 g/mol
InChI Key: BQUCGFZZOULZIC-UHFFFAOYSA-N
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Description

Pyrasulfotole-desmethyl is a metabolite of the herbicide Pyrasulfotole. It belongs to the class of pyrazoles or pyrazolones and is known for its role in the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This compound is primarily used in agricultural settings to control broad-leaved weeds in cereal crops such as wheat, barley, and oats .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrasulfotole-desmethyl involves the reaction of 1,3-dimethyl-5-hydroxy-pyrazole with 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride. The process typically includes esterification and rearrangement steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrasulfotole-desmethyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Pyrasulfotole is characterized by its chemical structure, which includes a pyrazole ring and a sulfonyl group. It functions primarily as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , disrupting the biosynthesis of carotenoids in plants. This mechanism leads to visible symptoms such as bleaching and tissue necrosis in susceptible plant species within days of application .

Agricultural Applications

Pyrasulfotole and its desmethyl metabolite are primarily utilized in the control of various broadleaf weeds in cereal crops. The following table summarizes key applications:

Crop Type Target Weeds Application Timing
WheatLamb's quarters, redroot pigweed, wild buckwheat, volunteer canolaPost-emergence
BarleySimilar to wheatPost-emergence
OatsSimilar to wheatPost-emergence
RyeSimilar to wheatPost-emergence
TriticaleSimilar to wheatPost-emergence

The effectiveness of pyrasulfotole is attributed to its ability to translocate within the plant, allowing for systemic action against targeted weeds .

Metabolism and Residue Analysis

Research indicates that pyrasulfotole undergoes metabolic transformations in plants and animals, resulting in the formation of pyrasulfotole-desmethyl. Studies have shown that this metabolite can be detected in various matrices including grains and livestock products. Analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed to quantify residues effectively:

  • Limit of Quantitation (LOQ) :
    • 0.01 ppm for pyrasulfotole and this compound in animal matrices.
    • 0.005 ppm for dairy products .

Toxicology and Human Safety

Toxicological assessments have evaluated the safety profile of this compound. Short-term studies in rodents indicated limited toxicity at high doses, with no significant adverse effects observed at lower concentrations. The No Observed Effect Level (NOEL) was determined at 1000 ppm for dermal exposure .

Furthermore, regulatory bodies have conducted risk assessments to ensure that residues from pyrasulfotole applications remain within safe limits for human consumption. The findings suggest that both the parent compound and its desmethyl metabolite pose minimal risk when used according to established guidelines .

Case Studies

  • Field Trials : Multiple field trials across different geographical regions have demonstrated the effectiveness of pyrasulfotole in controlling target weeds in cereal crops. Results indicated high efficacy rates with minimal crop injury.
  • Residue Studies : Studies conducted in Australia showed that residues of pyrasulfotole and its desmethyl metabolite were consistently below detectable limits (<0.02 mg/kg) in grain samples following recommended application rates .

Mechanism of Action

Pyrasulfotole-desmethyl exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the biosynthesis of carotenoids, leading to the depletion of essential pigments and ultimately causing plant death. The molecular targets involved include the active site of HPPD, where this compound binds and prevents the enzyme from catalyzing its normal reactions .

Comparison with Similar Compounds

Uniqueness: Pyrasulfotole-desmethyl is unique due to its specific structural modifications, which enhance its binding affinity to HPPD and its effectiveness as a herbicide. Its desmethyl form is particularly important for studying the metabolic pathways and degradation products of Pyrasulfotole .

Biological Activity

Pyrasulfotole-desmethyl is a significant metabolite of the herbicide pyrasulfotole, which is primarily utilized in agricultural settings for its effectiveness against various annual broadleaf weeds. Understanding the biological activity of this compound is critical for assessing its environmental impact, efficacy, and safety in human and animal health.

Pyrasulfotole (chemical formula: C14H13F3N2O4S) functions as a selective herbicide by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), crucial in carotenoid biosynthesis. This inhibition disrupts chlorophyll production, leading to visible bleaching effects on susceptible plants .

PropertyValue
Chemical FormulaC13H11F3N2O4S
Molecular Weight308.33 g/mol
SolubilityModerately soluble in water
pKaNot specified

This compound acts primarily as an HPPD inhibitor, similar to its parent compound. This mechanism results in the disruption of chlorophyll synthesis, leading to the characteristic whitening or bleaching of treated plants. The biological activity of this metabolite can be critical in evaluating herbicide resistance management strategies and the potential for crop damage .

Metabolism Studies

Research indicates that pyrasulfotole undergoes N-demethylation to form this compound in various animal species, including laying hens and lactating goats. In studies involving laying hens, over 97% of the administered dose was recovered in excreta, with minimal residues found in tissues and eggs, suggesting efficient metabolism and excretion pathways .

Table 2: Metabolism Findings in Animal Studies

SpeciesAdministered Dose (ppm)Residue Recovery (%)Predominant Residue
Laying Hens8.697%Pyrasulfotole
Lactating GoatsNot specifiedNot specifiedThis compound

Acute Toxicity

Pyrasulfotole and its desmethyl metabolite exhibit low acute toxicity levels. In studies with female rats, the LD50 was found to be greater than 2000 mg/kg body weight, indicating a low risk upon acute exposure . Chronic exposure assessments have been conducted to determine NOEL (No Observed Effect Level) values, which were established at 1000 mg/kg for skin responses and 10 mg/kg for systemic effects .

Case Studies

In a study involving Beagle dogs fed with varying concentrations of pyrasulfotole, significant findings included elevated liver weights and increased serum triglyceride levels at higher doses. However, establishing a NOEL was challenging due to these adverse effects observed across all tested concentrations .

Environmental Impact

The environmental fate of this compound has been evaluated through various residue studies. The compound is detected primarily in animal matrices such as liver and kidney tissues, with lower concentrations found in muscle and eggs. This distribution pattern is essential for understanding potential risks associated with food safety and ecological health following agricultural applications .

Table 3: Residue Levels in Animal Tissues

TissueResidue Level (ppm)
Liver1.560
KidneyNot specified
Muscle0.020
Eggs<0.004

Properties

IUPAC Name

5-methyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O4S/c1-6-10(12(20)18-17-6)11(19)8-4-3-7(13(14,15)16)5-9(8)23(2,21)22/h3-5H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUCGFZZOULZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904961
Record name Pyrasulfotole-desmethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936621-05-5
Record name Pyrasulfotole-desmethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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